molecular formula C24H28N4O2S B4066208 2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide

2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide

Cat. No. B4066208
M. Wt: 436.6 g/mol
InChI Key: GXSPKJQRRLKBNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H28N4O2S and its molecular weight is 436.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide is 436.19329732 g/mol and the complexity rating of the compound is 546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Enzymatic Interactions

Acetaminophen metabolism involves various enzyme families, including cytochrome P450 (CYP), cyclooxygenase (COX), and nitric oxide synthase (NOS). The interplay among these enzymes can produce reactive oxygen species (ROS) and affects the synthesis of prostacyclin, thromboxane, and nitric oxide, illustrating the complexity of drug metabolism and potential implications for related compounds (Trettin et al., 2014).

Pharmacokinetics and Genetic Factors

The pharmacokinetics of drugs, including their absorption, distribution, metabolism, and excretion, can be significantly influenced by genetic factors. A study investigating acetaminophen in neonates highlighted the importance of genetic variability, specifically polymorphic expression of UGT1A9, on acetaminophen metabolism. This demonstrates how genetic factors might explain individual variability in metabolism for related compounds (Linakis et al., 2018).

Safety and Cardiovascular Effects

Despite the widespread use of acetaminophen, its safety profile, especially in patients with cardiovascular diseases, has been questioned. Research indicating that acetaminophen could increase blood pressure in patients with coronary artery disease suggests the need for cautious evaluation of related compounds in populations at increased cardiovascular risk (Sudano et al., 2010).

properties

IUPAC Name

2-[(4-cyclohexyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c1-2-30-21-15-13-19(14-16-21)25-22(29)17-31-24-27-26-23(18-9-5-3-6-10-18)28(24)20-11-7-4-8-12-20/h3,5-6,9-10,13-16,20H,2,4,7-8,11-12,17H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSPKJQRRLKBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-cyclohexyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.